N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H10Cl4N2O2. This compound is known for its unique structure, which includes a chlorophenyl group and a trichlorophenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-(2,4,6-trichlorophenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or trichlorophenoxy groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C15H10Cl4N2O2 |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-5-12(18)15(13(19)6-10)23-8-14(22)21-20-7-9-3-1-2-4-11(9)17/h1-7H,8H2,(H,21,22)/b20-7+ |
InChI Key |
PDMKWUWCAHGIMK-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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